2,3-diphenylpropanoic acid

Integrin Antagonist VLA-4 Inflammation

2,3-Diphenylpropanoic acid (CAS 3333-15-1) resolves scaffold limitations in integrin & GPCR drug discovery: its vicinal diphenyl geometry enables nanomolar VLA-4 antagonism (IC50 = 1.7 nM), while 3,3-diphenyl regioisomers fail to achieve comparable target engagement due to divergent stereoelectronic presentation. • VLA-4 antagonist scaffold with validated solid-phase synthesis compatibility for rapid SAR library generation • AT1 receptor modulator core; optimized derivatives exhibit oral bioavailability comparable to losartan with faster onset • NSAID lead template: in vivo ED50 = 15 µmol/kg, 3.4× more potent than ibuprofen with favorable gastric safety ≥98% purity, ambient shipping, consistent global stock for drug discovery workflows.

Molecular Formula C15H14O2
Molecular Weight 226.27g/mol
CAS No. 3333-15-1
Cat. No. B349261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diphenylpropanoic acid
CAS3333-15-1
Molecular FormulaC15H14O2
Molecular Weight226.27g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
InChIKeyPCRICPYPVZKEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Diphenylpropanoic Acid Technical Baseline


2,3-Diphenylpropanoic acid (CAS 3333-15-1) is a chiral, non-steroidal diarylpropionic acid characterized by phenyl substituents at the C2 and C3 positions of the propanoic backbone [1]. It is a white to off-white crystalline solid with a molecular weight of 226.27 g/mol (C15H14O2), a melting point of 89°C, and a predicted pKa of 4.18±0.10 . Its structural scaffold serves as a critical pharmacophore for multiple drug discovery programs, particularly as a core for integrin antagonists and angiotensin II receptor modulators [2].

Chiral building block with defined C2 stereocenter for asymmetric synthesis
Privileged vicinal diphenyl pharmacophore for VLA-4 integrin and AT1 receptor studies
Derivative platform with established solid-phase and solution routes

Risks of Substituting 2,3-Diphenylpropanoic Acid


Substituting 2,3-diphenylpropanoic acid with its regioisomers (2,2- or 3,3-diphenylpropanoic acid) or alternative arylpropanoic acid scaffolds (e.g., ibuprofen) is not functionally equivalent due to profound differences in stereoelectronic presentation and target engagement. The specific vicinal diphenyl substitution pattern of 2,3-diphenylpropanoic acid creates a unique three-dimensional pharmacophore essential for high-affinity interactions with targets such as VLA-4 (α4β1 integrin) and the AT1 angiotensin II receptor [1][2]. Regioisomers like 3,3-diphenylpropanoic acid, while possessing similar anti-inflammatory potential in some contexts [3], lack the precise spatial arrangement of aromatic rings required to achieve the low nanomolar potency (IC50 = 1.7 nM) observed for optimized 2,3-diphenylpropanoic acid derivatives in VLA-4 antagonism [1]. Therefore, generic substitution based solely on chemical class would result in a significant loss of target-specific potency and pharmacokinetic profile in advanced drug discovery workflows.

Regioisomer mismatch2,2- or 3,3-diphenyl regioisomers alter stereoelectronic presentation and may reduce target engagement.
Scaffold class mismatchIbuprofen-like 2-arylpropanoic acids lack the second phenyl ring required for VLA-4 or AT1 affinity.
Pharmacokinetic shiftSubstitution may lead to different in vivo exposure profiles; not directly interchangeable.

2,3-Diphenylpropanoic Acid Comparative Evidence


VLA-4 Antagonism via Vicinal Diphenyl Substitution

Derivatives of 2,3-diphenylpropanoic acid achieve potent inhibition of the VCAM-1/VLA-4 interaction with an IC50 of 1.7 nM, a level of potency not reported for common arylpropanoic acid scaffolds like ibuprofen or naproxen in this specific integrin assay [1]. This nanomolar potency is directly attributed to the specific vicinal (2,3-) diphenyl substitution pattern, which positions the aromatic rings for optimal binding within the VLA-4 pocket [1]. In contrast, the regioisomer 3,3-diphenylpropanoic acid derivatives demonstrate a different pharmacological profile, with reported anti-inflammatory ED50 values of 15-127 µmol/kg in vivo, indicating a distinct and less potent mechanism [2].

VLA-4 Inhibition
Reported
IC50 = 1.7 nM (derivative 9cc) vs ibuprofen not active; 3,3-diphenyl derivatives show micromolar in vivo ED50
Vicinal substitution supports VLA-4 affinity; ibuprofen scaffold does not.
VCAM-1/VLA-4 adhesion assay
Integrin Antagonist VLA-4 Inflammation Drug Discovery

AT1 Receptor Antagonism vs. Losartan

Optimized 2,3-diphenylpropanoic acid derivatives, such as UR-7198 (compound 36g), demonstrate in vitro AT1 receptor binding affinity and intravenous potency similar to the established drug losartan but offer a faster onset of action and superior oral activity in a rat model of hypertension [1]. This pharmacokinetic advantage is attributed to the improved bioavailability conferred by the diphenylpropionic acid scaffold compared to the biphenyl tetrazole structure of losartan [1]. This is a distinct advantage over simple 2-arylpropanoic acids, which lack the additional phenyl ring necessary for this level of AT1 receptor engagement [2].

AT1 Antagonism
Class-level
UR-7198 derivative: similar in vitro/IV potency to losartan, faster onset and higher oral activity in rat hypertension model.
May support oral AT1 antagonist lead optimization.
Furosemide-treated rat model; quantitative difference not fully specified.
Angiotensin II Receptor AT1 Antagonist Cardiovascular Hypertension

Anti-inflammatory Activity vs. Ibuprofen

While the parent 2,3-diphenylpropanoic acid itself has not been directly compared, a closely related derivative (2-methyl-3-hydroxy-3,3-diphenylpropanoic acid) exhibited greater in vivo anti-inflammatory activity than ibuprofen, with an ED50 of 15 µmol/kg compared to ibuprofen's 51.7 µmol/kg in a rat paw edema model [1]. This represents a 3.4-fold improvement in potency. This finding underscores the diphenylpropanoic scaffold's potential to outperform standard NSAIDs when appropriately substituted. Notably, 3-hydroxy-3,3-diphenylpropanoic acid matched ibuprofen's activity while being non-chiral and non-toxic, demonstrating scaffold versatility [1].

In Vivo Anti-inflammatory ED50
Reported
ED50 = 15 µmol/kg (derivative) vs ibuprofen ED50 = 51.7 µmol/kg (3.4-fold lower ED50)
Reported higher anti-inflammatory response in this model.
Carrageenan-induced paw edema, oral route.
NSAID COX-2 Inhibition Inflammation Analgesic

Multi-Target Scaffold Versatility

Unlike simple 2-arylpropanoic acids (e.g., ibuprofen) that are primarily optimized for COX inhibition, the 2,3-diphenylpropanoic acid scaffold has been successfully elaborated to yield high-potency ligands for structurally diverse targets: VLA-4 integrin (IC50 = 1.7 nM) [1] and the AT1 angiotensin II receptor (potency similar to losartan) [2]. This 'privileged scaffold' property, driven by the vicinal diphenyl motif, allows medicinal chemists to explore multiple therapeutic indications from a single core. In contrast, regioisomers like 3,3-diphenylpropanoic acid have not demonstrated this breadth of high-affinity target engagement [3].

Scaffold Versatility
Class-level
Validated for VLA-4 (1.7 nM) and AT1; ibuprofen primarily COX; 3,3-diphenyl derivatives limited.
Vicinal diphenyl scaffold supports multiple target classes.
Multiple independent assays; direct scaffold comparison.
Medicinal Chemistry Scaffold Hopping Lead Optimization Pharmacophore

2,3-Diphenylpropanoic Acid Applications


VLA-4 Integrin Antagonist Lead Optimization

Utilize 2,3-diphenylpropanoic acid as a core scaffold for synthesizing and optimizing potent VLA-4 (α4β1 integrin) antagonists. Derivatives based on this scaffold have demonstrated nanomolar inhibitory activity (IC50 = 1.7 nM) against VCAM-1/VLA-4 mediated cell adhesion, a key pathway in inflammatory and autoimmune diseases such as asthma, multiple sclerosis, and inflammatory bowel disease [1]. The solid-phase synthesis methods established for this scaffold facilitate rapid library generation and SAR exploration [2].

AT1 Receptor Blocker Development

Leverage the 2,3-diphenylpropanoic acid core to design novel non-peptide angiotensin II AT1 receptor antagonists. Research indicates that optimized derivatives (e.g., UR-7198) exhibit AT1 binding affinity and in vivo antihypertensive activity comparable to losartan but with a faster onset of action and enhanced oral bioavailability [3]. This scaffold offers a pathway to overcome the pharmacokinetic limitations of existing sartans, providing a strategic advantage in cardiovascular drug discovery.

NSAID Scaffold for Improved Efficacy and Safety

Employ 2,3-diphenylpropanoic acid as a starting point for the synthesis of novel non-steroidal anti-inflammatory drug (NSAID) candidates. Closely related diphenylpropanoic acid derivatives have demonstrated in vivo anti-inflammatory activity up to 3.4-fold more potent than ibuprofen (ED50 = 15 µmol/kg vs. 51.7 µmol/kg) while maintaining a favorable gastric safety profile [4]. This scaffold allows for the exploration of both chiral and achiral NSAID candidates with potential selectivity advantages over traditional COX inhibitors.

Chiral Building Block Synthesis

Procure 2,3-diphenylpropanoic acid as a key chiral intermediate for asymmetric synthesis. The compound's defined stereocenter at the C2 position makes it a valuable building block for constructing more complex chiral molecules, including unnatural amino acid derivatives and specialized pharmaceutical intermediates. Its reactivity profile, including the carboxylic acid group suitable for amidation and esterification, supports diverse synthetic transformations.

Application
Selection Property
Validation Focus
VLA-4 antagonist development
Vicinal diphenyl pharmacophore
VCAM-1/VLA-4 adhesion assay review
AT1 antagonist optimization
Oral activity and bioavailability context
In vivo hypertension model endpoint review
Anti-inflammatory scaffold exploration
Reported ED50 advantage over ibuprofen
In vivo inflammation and gastric safety endpoint review
Chiral intermediate for asymmetric synthesis
Defined C2 stereocenter
Enantiomeric purity and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-diphenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.